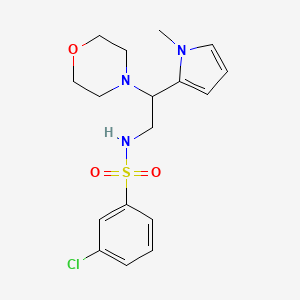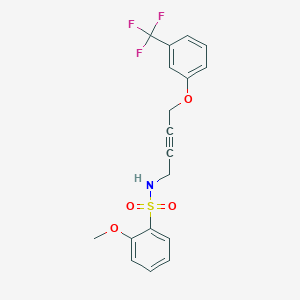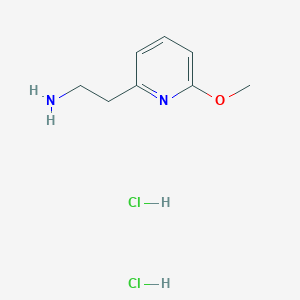
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . The compound has a bromine atom attached to the pyridine ring and a methylthio group attached to another pyridine ring .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . Pyridine derivatives can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to the stereochemistry of the molecule . The pyridine ring is planar and aromatic .
Chemical Reactions Analysis
N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
Aplicaciones Científicas De Investigación
- N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are synthesized from this compound. These derivatives serve as pharmacophores in drug design due to their diverse biological activities .
Medicinal Chemistry and Drug Development
Computational Chemistry and Molecular Modeling
Direcciones Futuras
Propiedades
IUPAC Name |
[3-(3-bromopyridin-2-yl)oxypyrrolidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2S/c1-23-15-12(4-2-8-19-15)16(21)20-9-6-11(10-20)22-14-13(17)5-3-7-18-14/h2-5,7-8,11H,6,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQURXDQAMHOZPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(C2)OC3=C(C=CC=N3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-((3-Bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-nitrobenzamide](/img/structure/B2661061.png)
![N-cyclohexyl-3-[1-{[2-(dimethylamino)-2-oxoethyl]thio}-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2661062.png)


![4-[benzyl(ethyl)sulfamoyl]-N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2661066.png)

![1-(Chloromethyl)-3-(2,4-dimethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2661070.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2,6-difluorobenzyl)oxalamide](/img/structure/B2661075.png)
![3-{2-[4-(1-Methyl-1-phenylethyl)phenoxy]acetylamino}propanoic acid](/img/structure/B2661078.png)